![molecular formula C18H18N4O3S2 B2913974 N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 946287-55-4](/img/structure/B2913974.png)
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
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Description
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential use in the field of medicine. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anti-inflammatory properties. However, this compound has been found to have a unique mechanism of action that sets it apart from other sulfonamides.
Scientific Research Applications
Antibiotic Modulation
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, as part of the sulfonamide class, contributes significantly to antibiotic activity. A study demonstrated the antimicrobial and modulating activity of a related compound, 4-(Phenylsulfonyl) morpholine, against various bacteria and fungi, showing its potential as a modulator in combination with other antibiotics (Oliveira et al., 2015).
Carbonic Anhydrase Inhibition
Compounds related to this compound have shown potential as inhibitors of carbonic anhydrase isoenzymes. This inhibition is vital in various physiological processes, including respiratory gas exchange and pH regulation (Supuran et al., 2013).
Synthesis of N-Heterocycles
This compound is useful in synthesizing various N-heterocycles, including morpholines and piperazines. These heterocycles have a wide range of applications in medicinal chemistry and drug development (Matlock et al., 2015).
Antioxidant Properties
Studies have indicated that derivatives of thiophene, similar to this compound, exhibit significant antioxidant activities. These antioxidants are essential in combating oxidative stress in biological systems (Aziz et al., 2021).
Phosphoinositide 3-Kinase Inhibition
The compound and its analogues have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular functions, including cell growth and survival. This inhibition is crucial for potential cancer therapies (Xia et al., 2020).
Positive Allosteric Modulation of Receptors
Thiophene-phenyl-sulfonamide compounds, similar to this compound, have been identified as positive allosteric modulators of the alpha 7 nicotinic acetylcholine receptor, indicating their potential in treating cognitive deficits in Alzheimer's disease (Sinha et al., 2019).
properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c23-27(24,18-2-1-13-26-18)21-15-5-3-14(4-6-15)16-7-8-17(20-19-16)22-9-11-25-12-10-22/h1-8,13,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCZKJERMJVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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